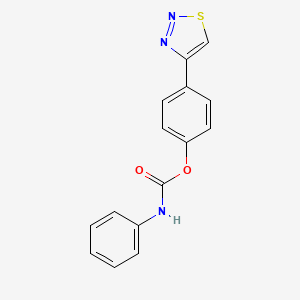
4-(1,2,3-thiadiazol-4-yl)phenyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1,2,3-thiadiazol-4-yl)phenyl N-phenylcarbamate” is a chemical compound that contains a thiadiazole nucleus. Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of thiadiazole derivatives has been extensively researched. For instance, methods of synthesis of 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles and their reduction to amines with zinc and acetic acid in isopropyl alcohol were developed .Chemical Reactions Analysis
The chemical reactions involving thiadiazole derivatives have been studied. For example, the ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .Scientific Research Applications
Physiological Effects on Plants
A study explored the physiological effects of synthetic 1,2,3-thiadiazole compounds, including one similar to the chemical of interest, on lentil plants. It was found that these compounds significantly increased γ-aminobutyric acid (GABA) and malondialdehyde (MDA) levels while reducing carbohydrates, protein levels, and mass in the plants. This suggests that GABA might act as a defense mechanism in lentil plants under thiadiazole compound treatments (AL-Quraan, Al-Smadi, & Swaleh, 2015).
Anticancer and Antimicrobial Properties
A thiadiazole derivative has shown promising anticancer and antibacterial properties. The derivative's binding characteristics to human serum albumin were investigated, revealing insights into its pharmacokinetic mechanism. This study indicates the derivative's potential in medical applications, particularly in cancer treatment (Karthikeyan et al., 2017).
Anti-HIV Activity
Another study highlighted the anti-HIV-1 activity of thiadiazole derivatives, particularly in inhibiting HIV-1-specific reverse transcriptase. This research points to the potential use of thiadiazole compounds in developing treatments for HIV (Ijichi et al., 1996).
Structural Analyses
The crystal structures and intermolecular contacts of several thiadiazole derivatives were analyzed using Hirshfeld surface analysis. This research is crucial for understanding the compound's molecular interactions, which can influence its application in various fields (Nizammohideen et al., 2019).
Future Directions
properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-15(16-12-4-2-1-3-5-12)20-13-8-6-11(7-9-13)14-10-21-18-17-14/h1-10H,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYVGGRFSBVKFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C3=CSN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

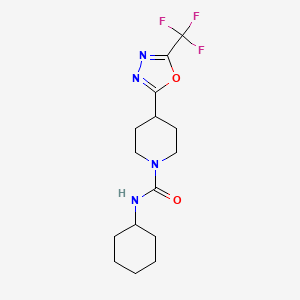
![[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol](/img/structure/B2376779.png)
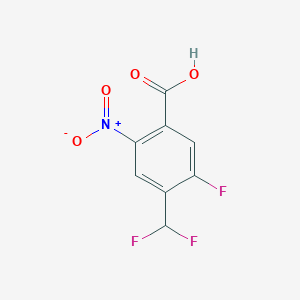
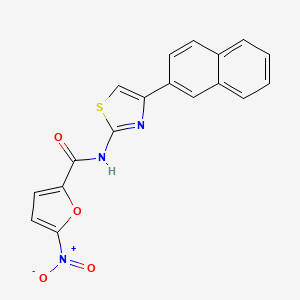
![N-[2-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2376785.png)

![3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2376789.png)
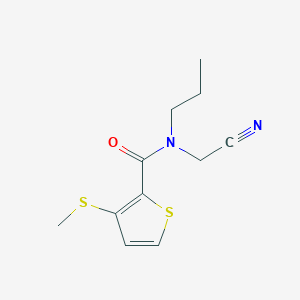
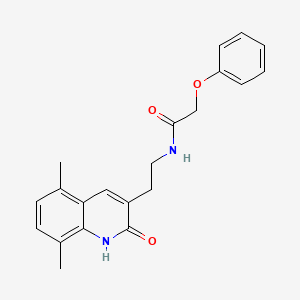
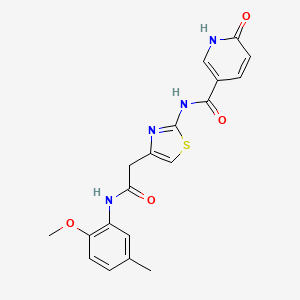
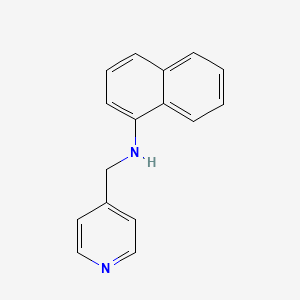

![2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide](/img/structure/B2376798.png)
